molecular formula C6H12ClF2NO B1428807 (4,4-Difluoropiperidin-3-yl)methanol hydrochloride CAS No. 1331775-99-5

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride

Cat. No. B1428807
M. Wt: 187.61 g/mol
InChI Key: FZLKYPPNCKYROE-UHFFFAOYSA-N
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Description

“(4,4-Difluoropiperidin-3-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1331775-99-5 . It has a molecular weight of 187.62 and its molecular formula is C6H11F2NO.ClH . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11F2NO.ClH/c7-6(8)1-2-9-3-5(6)4-10;/h5,9-10H,1-4H2;1H . The SMILES string representation is FC1(CCNCC1CO)F .


Physical And Chemical Properties Analysis

This compound is a liquid . The exact mass and monoisotopic mass of the compound are 151.08087030 g/mol .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride appears to be utilized primarily in organic synthesis and catalysis processes. For instance, a catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine was developed to synthesize compounds with significant potential in pest control. The synthesis process involves methanol and yields compounds that exhibit high mortality against Myzus persicae, a type of pest (Zhao et al., 2020). Additionally, the use of palladium nanoparticles, stabilized by specific compounds, in methanol has shown efficiency as recoverable catalysts for Suzuki cross-couplings and Heck reactions under certain conditions, indicating the potential of methanol in enhancing catalysis processes (Moreno-Mañas et al., 2001).

Role in Chemical Synthesis

The compound also finds its use in the synthesis of various complex molecules. A study highlighted the synthesis of α-hydroxy esters based on the glycolate enolate alkylation, utilizing a chiral auxiliary for asymmetric synthesis, where methanol is involved in the process (Jung et al., 2000). Moreover, the synthesis of novel ring systems like benzimidazo[1,2-c][1,2,3]thiadiazoles involved the use of compounds like (1-Amino-1H-benzimidazol-2-yl)methanol, which might share structural similarities or synthesis pathways with (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, highlighting its potential role in the synthesis of complex organic compounds (Tumkevičius et al., 2003).

Importance in Material Science

Additionally, this chemical seems to play a role in material science. A study on hydrochloride crystals based on specific radicals investigated the magnetic properties and crystal-stacking structures, contributing to our understanding of material properties and potential applications in various fields (Yong et al., 2013).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P280 and P305+P351+P338 . The compound is also associated with the exclamation mark pictogram and the signal word "Warning" .

properties

IUPAC Name

(4,4-difluoropiperidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)1-2-9-3-5(6)4-10;/h5,9-10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLKYPPNCKYROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride
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(4,4-Difluoropiperidin-3-yl)methanol hydrochloride
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